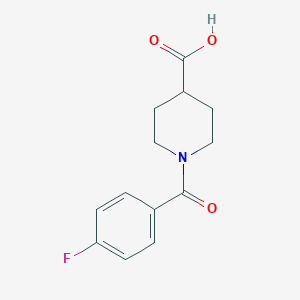

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

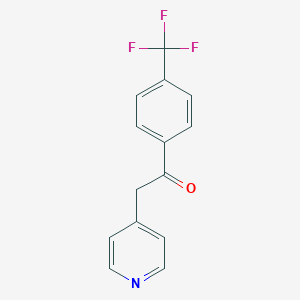

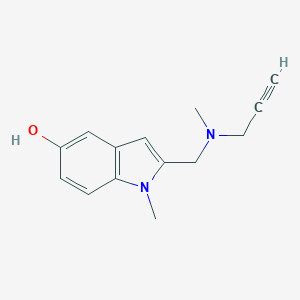

The compound 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in various bioactive compounds. The fluorine atom on the benzoyl group can significantly affect the biological activity of such compounds due to its electronegativity and size, which can lead to unique interactions with biological targets.

Synthesis Analysis

The synthesis of related fluorinated piperidine derivatives has been described in the literature. For instance, a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine was reported, starting with 4-fluorobenzoyl chloride and methylisonipecotate, followed by treatment with aqueous LiOH and coupling with a Grignard agent, resulting in a final yield of 62.1% over four steps . Although not the exact compound , this synthesis provides insight into the potential synthetic routes that could be adapted for the synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a fluorobenzisoxazole and piperidine moiety was determined, revealing inter and intra-molecular hydrogen bonds contributing to the molecule's stability . These techniques are crucial for confirming the structure of synthesized compounds and understanding their conformational preferences.

Chemical Reactions Analysis

The fluorinated piperidine derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the condensation of acid chlorides with a fluorinated piperidinyl-benzoisoxazole resulted in novel antimicrobial agents . These reactions highlight the chemical versatility of the piperidine ring when substituted with fluorinated groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperidine derivatives can be influenced by the presence of the fluorine atom and the overall molecular structure. The thermal stability and phase transitions of a related compound were investigated using TGA and DSC, and polymorphism screening was performed to determine the crystalline forms . These studies are essential for understanding the compound's behavior under different conditions and its suitability for pharmaceutical development.

Aplicaciones Científicas De Investigación

Hydrogen Bonding in Proton-transfer Compounds

This research explores the hydrogen bonding characteristics in anhydrous 1:1 proton-transfer compounds involving piperidine-4-carboxamide and various nitro-substituted benzoic acids. The findings highlight the formation of hydrogen-bonded structures in various dimensions, which could be relevant in molecular assembly and the design of novel compounds (Graham Smith & U. Wermuth, 2010).

Conformational Analysis and Crystal Structure

The study focuses on the synthesis and characterization of a specific compound involving 1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl and its fumaric acid salt. The research provides insights into its conformation in solution and solid states, thermal stability, phase transitions, and polymorphism, which are crucial for understanding the physical and chemical properties of the compound (J. Ribet et al., 2005).

Crystal Structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid

The study presents the crystal structure of a compound synthesized from ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, revealing the conformation of the molecules and the dihedral angles formed by different components of the compound. Understanding such molecular structures aids in the design and synthesis of novel compounds with specific properties (Md. Serajul Haque Faizi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBBVBPNOXXVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354648 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid | |

CAS RN |

139679-45-1 | |

| Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.